molecular formula C8H17O5P B097815 Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS No. 17053-09-7

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Cat. No.: B097815
CAS No.: 17053-09-7
M. Wt: 224.19 g/mol
InChI Key: HSSAUZCHJFPHHE-UHFFFAOYSA-N
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Description

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the dioxolane ring imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable dioxolane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester.

    Reaction of Diethyl Phosphite with Dioxolane Derivative:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, sodium periodate

      Conditions: Aqueous or organic solvent, mild temperature (25-50°C)

      Products: Phosphonic acid derivatives

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C)

      Products: Phosphine derivatives

  • Substitution

      Reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)

      Conditions: Organic solvent (e.g., dichloromethane), room temperature

      Products: Substituted phosphonate esters

Scientific Research Applications

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as flame retardants and plasticizers.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the design of antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the natural substrates of enzymes, leading to competitive inhibition. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate can be compared with other phosphonate esters and dioxolane derivatives:

    Diethyl Phosphite: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.

    Dimethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups, which can affect solubility and reactivity.

    Ethyl ((1,3-dioxolan-2-yl)methyl)phosphonate: Contains a single ethyl group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its combination of the dioxolane ring and the diethyl phosphonate group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAUZCHJFPHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1OCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516774
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17053-09-7
Record name Diethyl [(1,3-dioxolan-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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